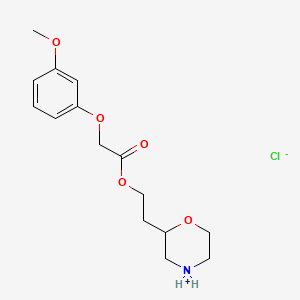![molecular formula C12H25N3O3Si B13728795 4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol](/img/structure/B13728795.png)
4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol is a complex organic compound that features a unique combination of functional groups, including an azido group, a tert-butyl(dimethyl)silyl ether, and a methyloxan ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The azido group can be introduced via nucleophilic substitution reactions using sodium azide in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol can undergo a variety of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl ether can be cleaved under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Acidic conditions using reagents like hydrochloric acid or trifluoroacetic acid are typical for deprotection.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Free hydroxyl compounds.
Wissenschaftliche Forschungsanwendungen
4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol largely depends on the functional groups present:
Azido Group: Can participate in click chemistry reactions, forming stable triazole rings.
tert-Butyl(dimethyl)silyl Ether: Acts as a protecting group for hydroxyl functionalities, which can be selectively removed under acidic conditions.
Methyloxan Ring: Provides structural rigidity and can participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the tert-butyl(dimethyl)silyl ether group and is used in synthetic glycobiology.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a similar silyl ether group and is used in the synthesis of biologically active natural products.
Uniqueness
4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the azido group, in particular, makes it highly versatile for use in click chemistry and bioconjugation.
Eigenschaften
Molekularformel |
C12H25N3O3Si |
|---|---|
Molekulargewicht |
287.43 g/mol |
IUPAC-Name |
4-azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol |
InChI |
InChI=1S/C12H25N3O3Si/c1-8-11(16)9(14-15-13)7-10(17-8)18-19(5,6)12(2,3)4/h8-11,16H,7H2,1-6H3 |
InChI-Schlüssel |
PZPUIKSYESHJIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(O1)O[Si](C)(C)C(C)(C)C)N=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid](/img/structure/B13728718.png)
![ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate](/img/structure/B13728719.png)
![4-Bromo-7-methylisothiazolo[4,5-c]pyridine](/img/structure/B13728720.png)
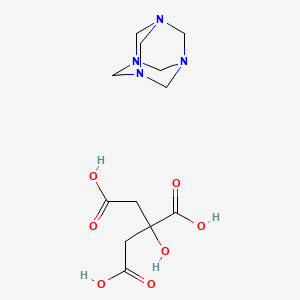
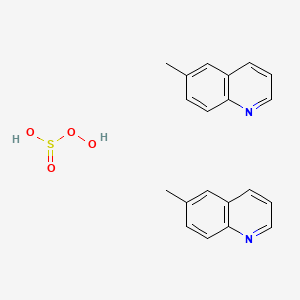

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime]](/img/structure/B13728757.png)
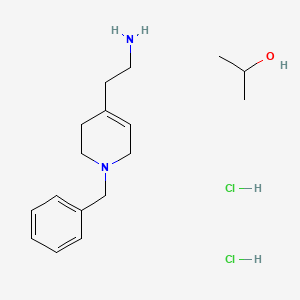
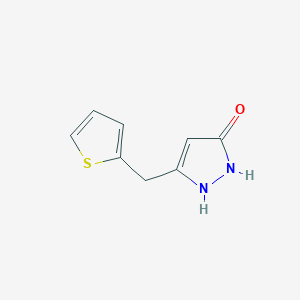
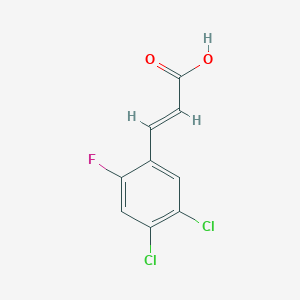
![4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide](/img/structure/B13728786.png)


